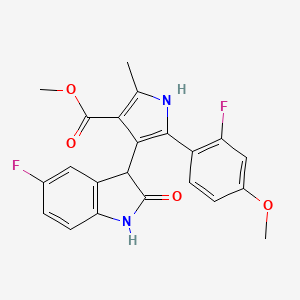
N-(1-benzofuran-2-ylcarbonyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzofuran-2-yl)formamido]propanoic acid is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Another method involves proton quantum tunneling, which is also efficient and yields high purity products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzofuran-2-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the formamido group can produce amine derivatives.
Scientific Research Applications
3-[(1-Benzofuran-2-yl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Benzofuran-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1-Benzofuran-2-yl)formamido]propanoic acid include other benzofuran derivatives, such as:
- Benzofuran-2-carboxylic acid
- Benzofuran-3-carboxylic acid
- 2-(Benzofuran-2-yl)acetic acid
Uniqueness
What sets 3-[(1-Benzofuran-2-yl)formamido]propanoic acid apart from these similar compounds is the presence of the formamido group, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-6-13-12(16)10-7-8-3-1-2-4-9(8)17-10/h1-4,7H,5-6H2,(H,13,16)(H,14,15) |
InChI Key |
DCPKMIMZCRARJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B11157936.png)
![2-(benzylsulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11157940.png)

![7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157949.png)
![4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B11157952.png)

![4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11157963.png)
![2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11157967.png)
![1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157982.png)
![1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11157987.png)

methanone](/img/structure/B11157996.png)
![N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11158000.png)
![ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158013.png)
